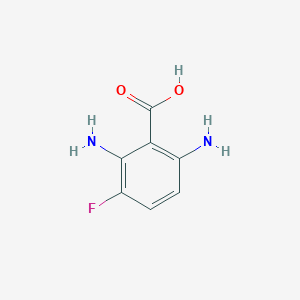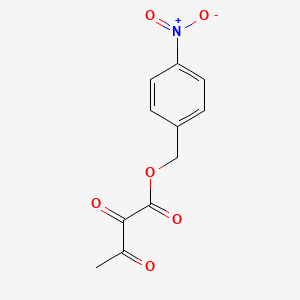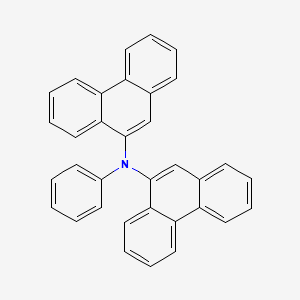![molecular formula C21H28O2 B14782003 (13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tibolone is a synthetic steroid with weak estrogenic, progestogenic, and androgenic activity. It is primarily used in hormone replacement therapy (HRT) for postmenopausal women to alleviate symptoms such as hot flushes, low mood, and vaginal dryness. Tibolone is also used to prevent osteoporosis in postmenopausal women .
Vorbereitungsmethoden
Tibolone is synthesized through a series of chemical reactions starting from steroid precursors. The synthetic route involves multiple steps, including hydroxylation, methylation, and isomerization. Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Tibolone undergoes various chemical reactions, including:
Oxidation: Tibolone can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert tibolone into its active metabolites.
Substitution: Substitution reactions can modify the functional groups on the tibolone molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are the active metabolites of tibolone, which include 3 alpha-hydroxy-tibolone, 3 beta-hydroxy-tibolone, and the Delta(4)-isomer .
Wissenschaftliche Forschungsanwendungen
Tibolone has a wide range of scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used to understand hormone regulation and receptor interactions.
Medicine: Primarily used in HRT for postmenopausal women to alleviate symptoms and prevent osteoporosis. .
Industry: Used in the pharmaceutical industry for the production of HRT medications.
Wirkmechanismus
Tibolone exerts its effects through its metabolites, which have estrogenic, progestogenic, and androgenic properties. Upon ingestion, tibolone is rapidly converted into three major metabolites: 3 alpha-hydroxy-tibolone, 3 beta-hydroxy-tibolone, and the Delta(4)-isomer. These metabolites interact with estrogen, progesterone, and androgen receptors in a tissue-specific manner, leading to the alleviation of menopausal symptoms and the prevention of bone loss .
Vergleich Mit ähnlichen Verbindungen
Tibolone is unique compared to other HRT compounds due to its tissue-selective effects and its ability to act on multiple hormone receptors. Similar compounds include:
Estradiol: A natural estrogen used in HRT.
Progesterone: A natural progestogen used in combination with estrogen in HRT.
Testosterone: An androgen used in certain HRT formulations.
Tibolone differs from these compounds in that it has a combined estrogenic, progestogenic, and androgenic activity, making it a versatile option for HRT .
Eigenschaften
Molekularformel |
C21H28O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13?,17?,18?,19?,20-,21-/m0/s1 |
InChI-Schlüssel |
WZDGZWOAQTVYBX-WNNRDQDXSA-N |
Isomerische SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CC[C@]([C@]4(CC3)C)(C#C)O |
Kanonische SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



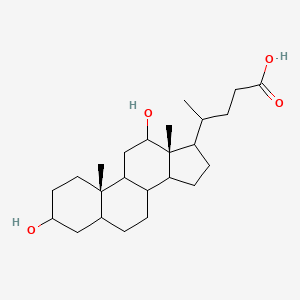

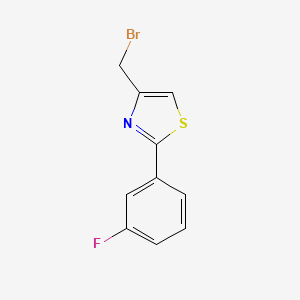
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
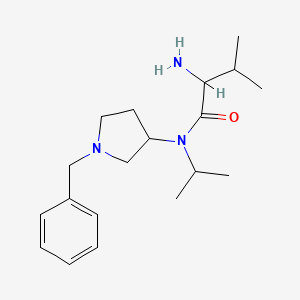
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
